molecular formula C24H15F3N4O4 B11273111 3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione

3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273111
M. Wt: 480.4 g/mol
InChI Key: CHPRYQVOEOCQLZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 4-methoxyphenyl group at position 3 and a 1,2,4-oxadiazol-5-yl moiety at position 5. The oxadiazole ring is further functionalized with a 3-(trifluoromethyl)phenyl group, enhancing its electronic and steric profile. This structure combines pharmacophoric elements common in medicinal chemistry:

  • 1,2,4-Oxadiazole: A bioisostere for esters or amides, contributing to metabolic stability and improved pharmacokinetics .

Synthesis likely involves cyclization of precursor quinazoline intermediates followed by coupling of the oxadiazole moiety via methods such as Huisgen cycloaddition or nucleophilic substitution, as seen in analogous heterocyclic systems .

Properties

Molecular Formula

C24H15F3N4O4

Molecular Weight

480.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H15F3N4O4/c1-34-17-8-6-16(7-9-17)31-22(32)18-10-5-14(12-19(18)28-23(31)33)21-29-20(30-35-21)13-3-2-4-15(11-13)24(25,26)27/h2-12H,1H3,(H,28,33)

InChI Key

CHPRYQVOEOCQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring results in an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Quinazoline Derivatives

Compounds like gefitinib (a quinazoline-based EGFR inhibitor) share the quinazoline core but lack the oxadiazole and trifluoromethyl substituents.

1,2,4-Triazin-6(5H)-ones ()

Triazinones synthesized via oxazolone intermediates (e.g., 3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones) feature sulfonyl and arylidene groups. Unlike the target compound, these lack the oxadiazole ring and trifluoromethyl group, resulting in lower logP and reduced metabolic stability .

Methoxyphenyl-Containing Compounds ()

  • 3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4-dione () incorporates a dihydro-oxazole but lacks the trifluoromethyl group, which may reduce its electron-withdrawing effects and membrane permeability.
  • 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () uses a triazole-thione scaffold.

Key Observations :

  • The trifluoromethyl group and oxadiazole ring may confer unique target affinity, distinct from gefitinib’s mechanism.

Research Findings and Mechanistic Insights

  • Electronic Effects : The 3-(trifluoromethyl)phenyl group induces strong electron-withdrawing effects, polarizing the oxadiazole ring and enhancing interactions with hydrophobic enzyme pockets .
  • Stability : 1,2,4-Oxadiazoles are more hydrolytically stable than 1,3,4-oxadiazoles, suggesting superior in vivo stability compared to triazole-thiones .
  • Synergistic Binding: The quinazoline-dione core and oxadiazole may act synergistically—e.g., the dione moiety binds catalytic lysine residues in kinases, while the oxadiazole engages in π-stacking with aromatic amino acids.

Biological Activity

The compound 3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the class of quinazoline derivatives. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21F3N2O4C_{24}H_{21}F_3N_2O_4 with a molecular weight of 458.4 g/mol. It features a quinazoline core with various substituents that influence its pharmacological properties.

PropertyValue
Molecular FormulaC24H21F3N2O4C_{24}H_{21}F_3N_2O_4
Molecular Weight458.4 g/mol
IUPAC NameThis compound
SolubilitySlightly soluble in DMSO and methanol

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives. The presence of the oxadiazole moiety has been linked to enhanced anticancer activity. For instance, compounds similar to the target molecule have shown significant growth inhibition in various cancer cell lines such as K562 (human myelogenous leukemia) at concentrations as low as 1 µM .

A study by Kumar et al. highlighted that quinazoline derivatives exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal cells . The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated notable antimicrobial properties. Research indicates that compounds containing oxadiazole rings exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.

In vitro studies have shown that certain derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli at effective concentrations . The presence of electron-withdrawing groups in the structure enhances this activity by increasing the compound's lipophilicity and membrane permeability.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have been documented in several animal models. The compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation . In one study, a derivative was tested at a dose of 200 mg/kg in rats and showed significant reduction in inflammation markers compared to control groups .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can bind to receptors involved in cellular signaling pathways that regulate apoptosis and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells leading to cell death.

Case Studies

  • Anticancer Efficacy : A study published in European Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer efficacy against various human cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast and lung cancer cells .
  • Antimicrobial Screening : A research project focused on synthesizing new quinazoline derivatives reported their antimicrobial activity against a panel of bacteria and fungi. The findings showed that compounds with trifluoromethyl substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts .

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